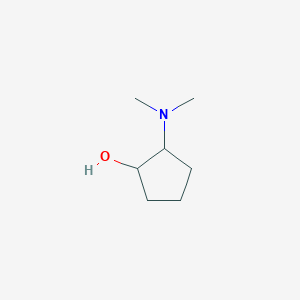

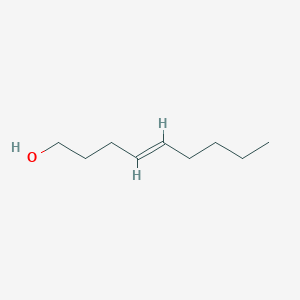

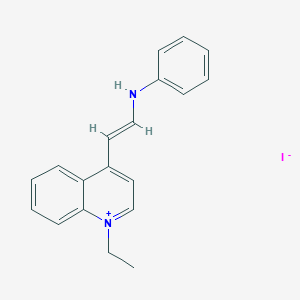

![molecular formula BH4Li B094910 Boro[<sup>2</sup>H]uro de litio CAS No. 15246-28-3](/img/structure/B94910.png)

Boro[2H]uro de litio

Descripción general

Descripción

Lithium tetrahydroborate, also known as lithium borohydride, is a compound of lithium and borohydride and is known for its role as a reductant in organic synthesis. It is a versatile agent that can be used in various chemical transformations.

Synthesis Analysis

The synthesis of lithium tetrahydroborate derivatives can be achieved through different methods. For instance, lithium amidotrihydroborate (LAB) is synthesized by deprotonating the commercial reagent borane-ammonia complex with n-BuLi in tetrahydrofuran at 0 °C, which is a highly nucleophilic reducing agent capable of transforming tertiary amides into primary alcohols .

Molecular Structure Analysis

The molecular structure of lithium tetrahydroborate complexes can vary depending on the conditions under which they are formed. For example, when grown from ether solution at low temperatures, lithium tetrahydroborate forms a polymeric ribbon structure with a μ4 coordinated hydrogen atom, which is efficiently shielded by the crystal packing . Additionally, the first structurally characterized alkali metal tetrahydroborate complex, a dimeric form with doubly and triply bridging hydrogen atoms, has been reported .

Chemical Reactions Analysis

Lithium tetrahydroborate is known for its reactivity in chemical transformations. As mentioned earlier, LAB, a derivative of lithium tetrahydroborate, is effective in reducing tertiary amides to primary alcohols . This showcases the compound's potential as a powerful reducing agent in organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium tetrahydroborate derivatives are influenced by their molecular structure and bonding. For instance, the crystal structure of lithium tetrahydroborate grown from ether solution reveals a polymeric ribbon structure that impacts its physical properties . Furthermore, the study of the lithium tetrahydroborate–tetramethylethylenediamine adduct reveals a centrosymmetric dimer containing doubly and triply bridging hydrogen atoms, which provides insights into the bonding and stability of such compounds .

Aplicaciones Científicas De Investigación

Almacenamiento de hidrógeno

El boro[2H]uro de litio es reconocido por su potencial en las aplicaciones de almacenamiento de hidrógeno debido a su alto contenido de hidrógeno. Se considera un hidruro complejo de alta capacidad ejemplar para el almacenamiento de hidrógeno en estado sólido . Esto lo convierte en un material prometedor para el desarrollo de celdas de combustible avanzadas y aplicaciones de baterías, donde el almacenamiento de energía eficiente y compacto es crucial.

Investigación sobre fusión nuclear

En el campo de la fusión nuclear, el this compound se puede utilizar como fuente de litio y deuterio, que son elementos esenciales en los reactores de fusión. El litio actúa como material reproductor para producir tritio, mientras que el deuterio sirve como combustible .

Fuentes de neutrones

El this compound sirve como material para fuentes de neutrones. Cuando es bombardeado con partículas, puede liberar neutrones, que luego se utilizan en diversas aplicaciones como tratamientos médicos, escaneo de seguridad y experimentos científicos .

Catálisis

Este compuesto ha mostrado promesa en catálisis, particularmente en reacciones que involucran hidrogenación y deshidrogenación. Sus propiedades únicas pueden mejorar la eficiencia de los procesos catalíticos, lo que lo hace valioso para la síntesis química .

Química de alta temperatura

A altas temperaturas, el this compound se descompone en deuteruro de litio y boro, liberando gas deuterio. Esta propiedad se explota en aplicaciones de química de alta temperatura, donde se requiere una liberación controlada de deuterio .

Síntesis de materiales deuterados

El this compound se utiliza en la síntesis de materiales deuterados. Estos materiales son cruciales en diversos campos, incluidos los farmacéuticos, donde se utilizan para estudiar las vías metabólicas .

Electroquímica

En electroquímica, el this compound puede estar involucrado en el desarrollo de boruros intermetálicos, que se utilizan en electrocatálisis. Estos materiales tienen aplicaciones en la conversión y almacenamiento de energía .

Ciencia de materiales

Por último, en ciencia de materiales, se estudia el this compound por sus propiedades en diferentes condiciones, como su comportamiento en campos magnéticos y sus cambios estructurales a nivel atómico. Esta investigación puede conducir al desarrollo de nuevos materiales con propiedades adaptadas .

Safety and Hazards

Direcciones Futuras

Lithium [2H4]tetrahydroborate(1-) has gained popularity in scientific research in recent years. It is an important energy material with a range of significant properties. As a potential hydrogen storage material, it is the lightest of the tetrahydroborates with volumetric and gravimetric hydrogen densities of 121 kg H/m^3 and 18.5 mass%, respectively . The development of the next generation of batteries will play a vital role in future use of electrical energy .

Mecanismo De Acción

Target of Action

Lithium borodeuteride, also known as lithium borohydride-d4, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .

Mode of Action

Lithium borodeuteride exerts its biochemical effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . It inhibits these enzymes through displacing the normal co-factor magnesium . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein which reduces excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium borodeuteride affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also affects the dopamine and glutamate pathways .

Result of Action

It is known that lithium enhances the activity of brain-derived neurotrophic factor (bdnf), which has been implicated in depression, bipolar disorder, and dementia .

Action Environment

Lithium borodeuteride is a white crystalline powder that is insoluble in hydrocarbons and benzene, and soluble in ether and ammonia . It is stable in dry air, but reacts violently with water in humid air to release deuterium gas . It is decomposed to lithium deuteride and boron at high temperatures, releasing a certain amount of deuterium gas .

Propiedades

IUPAC Name |

lithium;tetradeuterioboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKMSDRCXNLYOO-XWFVQAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[BH4-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-]([2H])([2H])[2H].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934505 | |

| Record name | Lithium (~2~H_4_)tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

25.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15246-28-3 | |

| Record name | Borate(1-), tetrahydro-d4-, lithium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15246-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium (2H4)tetrahydroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015246283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium (~2~H_4_)tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium [2H4]tetrahydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary use of lithium borodeuteride in scientific research?

A1: Lithium borodeuteride (LiBD4) is primarily used as a powerful reducing agent in chemical synthesis. [, , ] Its deuterium labeling makes it particularly useful for incorporating deuterium into organic molecules, facilitating mechanistic studies and spectroscopic analyses. [, , , ]

Q2: How does the isotopic purity of lithium borodeuteride impact its applications?

A2: High isotopic purity is crucial for accurate deuterium labeling experiments. Syntheses have been developed to achieve a high isotopic purity of LiBD4, ensuring reliable incorporation of deuterium into target molecules. [] For instance, trimethylamineborane-d3, a precursor to LiBD4, can be produced with high isotopic purity, leading to LiBD4 with a chemical purity of 97% and consistent deuterium incorporation. []

Q3: Can you provide an example of how lithium borodeuteride is used in the synthesis of deuterium-labeled compounds?

A3: One example is the synthesis of cyclopropyl cyanide-2,2-d2. [] Methyl 3-cyanopropionate is reduced with LiBD4, introducing deuterium at a specific position. The resulting alcohol is then transformed into the final product, cyclopropyl cyanide-2,2-d2, with a high degree of deuterium incorporation (>95%). []

Q4: Are there alternative methods for synthesizing lithium borodeuteride besides using trimethylamineborane-d3?

A4: Yes, an alternative synthesis involves the reaction between lithium deuteride (LiD) and boron trifluoride etherate. [] This method has proven advantageous for producing lithium borodeuteride as it avoids the formation of stable solvent complexes, which can occur with the trimethylamineborane-d3 method. []

Q5: How does the structure of candidoin, a component of the candidin antibiotic complex, relate to lithium borodeuteride?

A5: Researchers utilized lithium borodeuteride (LiBD4) and its non-deuterated counterpart, lithium borohydride (LiBH4), to elucidate the complex structure of candidoin. [] By selectively reducing specific functional groups in candidoin and analyzing the mass spectral data of the resulting deuterated and non-deuterated derivatives, researchers were able to determine the positions of various atoms within the candidoin molecule. []

Q6: Are there any known challenges associated with using lithium borodeuteride?

A6: One challenge highlighted in the research is the potential for lithium borodeuteride to form stable complexes with certain solvents. [] This can complicate purification and impact the overall yield of the desired product. Researchers have explored alternative synthesis methods to mitigate this issue. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

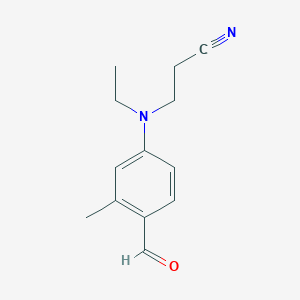

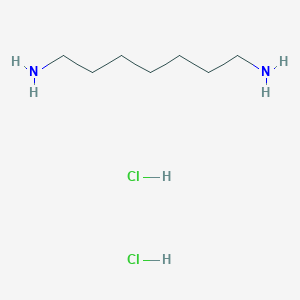

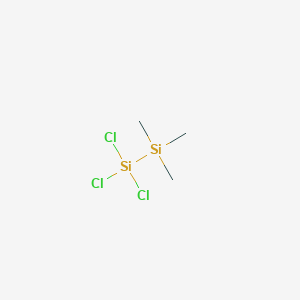

![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)